molecular formula C16H25BO2 B13586641 4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13586641
M. Wt: 260.2 g/mol
InChI Key: KGUQLHORWZSPGI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane is a boronate ester belonging to the pinacol-derived 1,3,2-dioxaborolane family. Its structure features a central dioxaborolane ring with four methyl substituents, providing steric protection to the boron center, and a phenyl ring substituted with a methyl group at the 2-position and an isopropyl group at the 5-position. This compound is widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and compatibility with transition-metal catalysts . Its lipophilic substituents enhance solubility in organic solvents, making it advantageous for synthetic applications in organic chemistry and materials science.

Properties

Molecular Formula

C16H25BO2

Molecular Weight

260.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-5-propan-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO2/c1-11(2)13-9-8-12(3)14(10-13)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3

InChI Key

KGUQLHORWZSPGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki Coupling-Based Synthesis

One common approach involves the palladium-catalyzed coupling of aryl halides with boronate esters:

  • A solution of aryl bromide or iodide (e.g., 2-bromo-1-iodo-3-methylbenzene) is reacted with 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in the presence of sodium carbonate as base and tetrakis(triphenylphosphine)palladium(0) as catalyst.
  • The reaction is typically carried out in a mixed solvent system of toluene, ethanol, and water at 80 °C overnight.
  • After completion, the mixture is concentrated and purified by column chromatography to isolate the desired boronate ester derivative with yields around 60-70%.

Direct Borylation via Lithiation and Boronation

Another method involves:

  • Lithiation of an aryl halide or aryl precursor using n-butyllithium or a similar strong base at low temperatures (e.g., -78 °C).
  • Subsequent addition of a boron reagent such as triisopropyl borate to form the boronic acid intermediate.
  • The intermediate is then converted to the boronate ester by reaction with pinacol or similar diols.
  • This method allows precise control over substitution patterns and is useful for sensitive or sterically hindered substrates.

Copper-Catalyzed Borylation Using Boron Reagents

A greener approach uses copper ferrite nanoparticles as catalysts with potassium tert-butoxide base in N,N-dimethylformamide at room temperature:

  • 4-Iodoanisole and bis(pinacolato)diboron are reacted under these conditions.
  • The reaction proceeds efficiently with good conversion and yields.
  • The product is purified by extraction and filtration methods.

Microwave-Assisted Borylation

Microwave irradiation has been employed to accelerate the borylation process:

  • A mixture of aryl halide, 4,4,5,5-tetramethyl-2-(3-trifluoromethyl-phenyl)-1,3,2-dioxaborolane, sodium carbonate, potassium acetate, and palladium catalyst is irradiated at 100 °C for 40 minutes under inert atmosphere.
  • This method yields the boronate ester in approximately 66.8% yield and reduces reaction time significantly.

General Procedure for Pinacol Boronate Ester Formation

  • The aryl boronic acid or aryl boronate intermediate is reacted with pinacol in an organic solvent such as diethyl ether.
  • The mixture is stirred at room temperature for several hours.
  • The crude product is washed with aqueous copper chloride solution to remove impurities.
  • Final drying over sodium sulfate and concentration yields the pure boronate ester.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Pd-catalyzed Suzuki coupling Aryl halide, 4,4,5,5-tetramethyl-2-(aryl)dioxaborolane, Na2CO3, Pd(PPh3)4 Toluene/EtOH/H2O, 80 °C, overnight 60-70 Widely used, good functional group tolerance
Lithiation + Boronation Aryl halide, n-BuLi, triisopropyl borate, pinacol THF, -78 °C to RT Not specified Precise substitution control, requires low temp
Copper-catalyzed borylation 4-Iodoanisole, bis(pinacolato)diboron, Cu ferrite nanoparticles, KOtBu DMF, RT, 12 h 59 Green chemistry, mild conditions
Microwave-assisted borylation Aryl halide, 4,4,5,5-tetramethyl-2-(aryl)dioxaborolane, Na2CO3, KOAc, Pd(dppf) ACN/H2O, 100 °C, 40 min, microwave 66.8 Rapid reaction, efficient yields
Pinacol ester formation Aryl boronic acid, pinacol Diethyl ether, RT, 4 h ~50-80 Common final step for boronate ester formation

Research Findings and Analysis

  • The palladium-catalyzed Suzuki coupling approach remains the most versatile and commonly employed method for the preparation of 4,4,5,5-tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane derivatives, offering good yields and functional group compatibility.
  • Microwave-assisted protocols significantly reduce reaction time while maintaining comparable yields, which is advantageous for high-throughput synthesis.
  • The lithiation-boronation method provides a route for substrates sensitive to transition metals or requiring regioselective borylation but demands strict temperature control and anhydrous conditions.
  • Copper-catalyzed borylation represents a greener alternative, operating under milder conditions and avoiding precious metal catalysts, though yields may be slightly lower.
  • Purification techniques such as silica gel chromatography and aqueous washes with copper chloride solutions are critical to obtaining pure boronate esters suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts, along with various solvents like toluene and THF. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions are organoboron compounds, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized molecules .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Features
4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane 2-methyl, 5-isopropyl ~284.2* Electron-donating groups, lipophilic
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-methyl, 5-nitro ~293.1 Electron-withdrawing nitro group
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-iodo ~330.0 Halogen substituent for further coupling
[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol 4-hydroxymethyl ~220.1 Hydroxyl group for hydrogen bonding
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane 4-triphenylvinyl 458.41 Bulky AIE (aggregation-induced emission) group

*Calculated based on molecular formula C₁₆H₂₃BO₂.

Key Observations:

  • Electron-Donating vs.
  • Steric Effects : All compounds share the 4,4,5,5-tetramethyl-dioxaborolane core, which stabilizes the boron center but may hinder reactions requiring sterically accessible boron. However, demonstrates that even bulky derivatives like 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane remain effective in rhodium-catalyzed C60 hydroarylation .
  • Application-Specific Modifications :
    • Halogenated Derivatives (e.g., 4-iodo in ): Enable further functionalization via halogen exchange or cross-coupling .
    • Hydroxyl-Containing Derivatives (e.g., ): Serve as intermediates for synthesizing polymers or pharmaceuticals .
    • AIE-Active Derivatives (e.g., ): Used in OLEDs due to their luminescent properties .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Suzuki-Miyaura Couplings

Compound Name Reaction Rate* Catalyst Compatibility Notes
This compound High Pd, Rh, Ni Lipophilic groups improve solubility
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Moderate Pd Electron-withdrawing nitro group slows transmetallation
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane High Pd Bromine acts as a leaving group in tandem reactions

*Qualitative assessment based on electronic and steric factors.

Key Findings:

  • The target compound’s electron-donating substituents likely accelerate transmetallation steps in Suzuki-Miyaura reactions compared to nitro-substituted analogs .

Biological Activity

4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C₁₆H₃₁B₁O₂
  • Molecular Weight : 260.18 g/mol
  • CAS Number : 2782691-02-3

Inhibition Studies

Recent research has focused on the compound's ability to inhibit specific enzymes and its implications in drug interactions. Notably, it has been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4.

Key Findings:

  • IC₅₀ Values : The compound exhibited a reversible inhibition of CYP3A4 with an IC₅₀ value of 0.34 μM. This suggests a significant potential for drug-drug interactions (DDIs) due to its ability to inhibit this enzyme .

Table 1: Inhibition Profile of this compound

CompoundIC₅₀ (μM)% TDIk_obs (min⁻¹)k_obs Ratio
40.34660.09216.01
5>5040.00230.11
110.04360.03861.78

TDI : Time-dependent inhibition; k_obs : Inactivation rate .

Pharmacokinetic Properties

The compound's pharmacokinetic profile indicates low solubility and medium to high permeability as assessed by Caco-2 assays. These properties are crucial for understanding its absorption and distribution in biological systems .

Toxicological Concerns

The potential for toxicity has also been investigated. The compound demonstrated metabolic instability in both in vitro and in vivo models, raising concerns about possible reactive metabolite formation that could lead to adverse effects such as liver toxicity .

Hepatotoxicity Assessment

In a study assessing the hepatotoxic potential of various compounds including this dioxaborolane derivative, it was found that prolonged exposure could lead to significant liver damage markers in animal models. This highlights the need for careful consideration in therapeutic applications .

Drug Interaction Studies

Further investigations into drug interactions revealed that the compound's inhibition of CYP3A4 could lead to increased plasma concentrations of co-administered drugs metabolized by this enzyme. This necessitates caution when considering it for therapeutic use alongside other medications .

Q & A

What are the established synthetic routes for 4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronate esterification. A common method involves coupling substituted phenylboronic acids with pinacol boronate esters under palladium catalysis. Key variables include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux (60–80°C) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) to isolate the product .
    Optimization of temperature and ligand choice (e.g., XPhos) can improve yields from ~60% to >85% .

How do structural analogs of this compound differ in reactivity, and what methods validate these differences?

Basic
Structural analogs vary in phenyl substituents (e.g., halogens, methoxy, or trifluoromethyl groups), which alter electronic and steric properties. For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance oxidative stability but reduce coupling efficiency .
  • Steric hindrance from bulky substituents (e.g., 2-methyl groups) slows reaction kinetics .
    Validation methods include:
  • NMR spectroscopy : Compare chemical shifts of boron-bound protons to assess electronic effects .
  • Kinetic studies : Monitor cross-coupling rates via HPLC or GC-MS .

What advanced strategies resolve contradictions in reported solubility and stability data for this compound?

Advanced
Discrepancies in solubility (e.g., DMSO vs. THF) and thermal stability arise from:

  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles .
  • Hydration : Boronate esters hydrolyze in humid conditions, altering stability .
    Methodological solutions :
  • Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled RH .
  • Differential scanning calorimetry (DSC) : Identify polymorphic transitions affecting solubility .
  • Stability-indicating assays : Use accelerated aging studies (40°C/75% RH) with LC-MS monitoring .

How can substituent effects on the phenyl ring be systematically studied to optimize catalytic coupling efficiency?

Advanced
A three-pronged approach is recommended:

Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic parameters (Hammett σₚ values) and steric bulk (Tolman cone angles) .

High-throughput screening : Test 10–20 analogs in parallel Suzuki-Miyaura reactions with automated GC-MS analysis .

Structure-activity relationships (SAR) : Correlate substituent properties (e.g., σₚ, molar refractivity) with reaction yields .
For example, -OCH₃ groups improve solubility but reduce electrophilicity, requiring higher catalyst loadings .

What theoretical frameworks guide the design of experiments involving this compound in polymer synthesis?

Advanced
Two frameworks are critical:

Frontier molecular orbital (FMO) theory : Predicts regioselectivity in copolymerization with dihaloarenes (e.g., HOMO-LUMO matching) .

Kinetic chain-growth models : Use Mayo-Lewis equations to optimize monomer feed ratios for controlled molecular weights .
Case study : In polyfluorene synthesis, the compound’s boron center acts as a chain-transfer agent, requiring strict stoichiometric control (1:1 monomer/boronate ratio) to avoid premature termination .

How should researchers address air sensitivity during handling, and what analytical techniques confirm purity?

Advanced
Handling protocol :

  • Store under argon at –20°C in flame-dried glassware .
  • Use Schlenk lines for transfers and reactions .
    Purity validation :
  • ¹¹B NMR : A singlet at δ 28–30 ppm confirms boronate integrity; splitting indicates hydrolysis .
  • Elemental analysis : Carbon/hydrogen deviations >0.4% suggest solvent residues .
  • X-ray crystallography : Resolves polymorphic impurities undetectable by chromatography .

What mechanistic insights explain unexpected byproducts in its use as a cross-coupling reagent?

Advanced
Common byproducts (e.g., homocoupled arenes or deboronated intermediates) arise from:

  • Protodeboronation : Catalyzed by trace water or acidic protons (e.g., from DMF decomposition) .
  • Oxidative dimerization : Occurs in O₂-rich environments, forming B–O–B linkages .
    Mitigation strategies :
  • Add molecular sieves (3Å) to scavenge water .
  • Use degassed solvents and conduct reactions under N₂ .
  • Replace DMF with toluene for acid-sensitive substrates .

How does this compound compare to other boronate esters in medicinal chemistry applications?

Advanced
Key advantages:

  • Lipophilicity : LogP ~3.5 (vs. 2.8 for pinacol phenylboronates), enhancing membrane permeability .
  • Metabolic stability : The 4,4,5,5-tetramethyl group resists CYP450 oxidation better than cyclic boronic acids .
    Limitations :
  • Limited aqueous solubility requires prodrug strategies (e.g., PEGylation) for in vivo studies .
    Case study : In kinase inhibitor synthesis, its steric bulk reduces off-target binding but requires longer coupling times (24–48 hrs) .

What methodologies quantify boron leaching in catalytic cycles, and how is this data interpreted?

Advanced
Leaching analysis :

  • ICP-MS : Detects <1 ppm boron in reaction supernatants after centrifugation .
  • ¹¹B NMR : Identifies hydrolyzed species (δ 18–20 ppm) vs. intact boronate (δ 28–30 ppm) .
    Interpretation :
  • 5% leaching indicates poor catalyst turnover, often due to ligand dissociation or reducing agent depletion .

  • Corrective action: Add fresh Pd(0) catalyst or switch to more stable ligands (e.g., SPhos) .

How can researchers integrate this compound into interdisciplinary studies (e.g., materials science and biology)?

Advanced
Materials science :

  • OLEDs : Serve as electron-transport layers; optimize HOMO levels via substituent tuning .
  • COFs (Covalent Organic Frameworks) : Use in solvent-directed crystallization to control pore size .
    Biology :
  • PROTACs : Conjugate with E3 ligase ligands via click chemistry to degrade target proteins .
    Collaborative framework : Combine DFT modeling (materials) with SPR biosensing (biology) to validate dual applications .

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